molecular formula C24H19ClO4 B11651425 7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one

7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one

Cat. No.: B11651425
M. Wt: 406.9 g/mol
InChI Key: ZSKTWVJZAHSQQY-UHFFFAOYSA-N
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Description

7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family. This compound is characterized by the presence of a chromenone core substituted with a 4-chlorophenylmethoxy group at the 7-position and a 3,5-dimethylphenoxy group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 3,5-dimethylphenol, and chromenone derivatives.

    Formation of Intermediates: The 4-chlorophenol is reacted with a suitable alkylating agent to form 4-chlorophenylmethanol. Similarly, 3,5-dimethylphenol is reacted with an appropriate reagent to form 3,5-dimethylphenoxy intermediate.

    Coupling Reactions: The intermediates are then coupled with the chromenone core through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of quinones and related oxidized derivatives.

    Reduction: Formation of reduced chromenone derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one
  • 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
  • 7-Methoxy-3-phenyl-4H-chromen-4-one

Uniqueness

The uniqueness of 7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenylmethoxy and 3,5-dimethylphenoxy groups enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C24H19ClO4

Molecular Weight

406.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)chromen-4-one

InChI

InChI=1S/C24H19ClO4/c1-15-9-16(2)11-20(10-15)29-23-14-28-22-12-19(7-8-21(22)24(23)26)27-13-17-3-5-18(25)6-4-17/h3-12,14H,13H2,1-2H3

InChI Key

ZSKTWVJZAHSQQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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